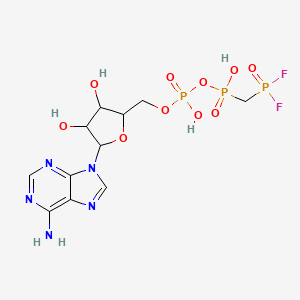

5'-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid

CAS No.:

Cat. No.: VC16205377

Molecular Formula: C11H16F2N5O10P3

Molecular Weight: 509.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16F2N5O10P3 |

|---|---|

| Molecular Weight | 509.19 g/mol |

| IUPAC Name | [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(difluorophosphorylmethyl)phosphinic acid |

| Standard InChI | InChI=1S/C11H16F2N5O10P3/c12-29(13,21)4-30(22,23)28-31(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,22,23)(H,24,25)(H2,14,15,16) |

| Standard InChI Key | ZZISVGPUIIMZRH-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(F)F)O)O)O)N |

Introduction

Chemical and Structural Properties

Molecular Composition

The compound’s molecular formula is C₁₁H₁₆F₂N₅O₁₀P₃, with a molecular weight of 509.19 g/mol . Its IUPAC name, [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(difluorophosphorylmethyl)phosphinic acid, reflects the integration of adenine, ribose, and dual phosphate groups modified with a difluorophosphonomethyl moiety. The Standard InChI key provided (InChI=1S/C11H16F2N5O10P3/c12-29(13,2...) confirms its stereochemical uniqueness.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆F₂N₅O₁₀P₃ |

| Molecular Weight | 509.19 g/mol |

| IUPAC Name | [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(difluorophosphorylmethyl)phosphinic acid |

| CAS No. | 81336-78-9 |

| PubChem CID | 102601458 |

Structural Features

The molecule consists of a 5'-adenylic acid core (adenine + ribose + phosphate) linked via an anhydride bond to a (difluorophosphonomethyl)phosphonic acid group . The difluorophosphonomethyl moiety replaces the terminal phosphate of ATP, introducing fluorine atoms that enhance electronegativity and steric bulk. This modification stabilizes the compound against enzymatic degradation while preserving its ability to bind ATP-dependent enzymes .

Synthesis and Preparation

Reaction Pathway

Synthesis involves the controlled reaction of adenosine 5'-triphosphate (ATP) with difluorophosphonomethyl phosphonic acid derivatives under anhydrous conditions. The process requires precise stoichiometry and catalysts to promote the formation of the anhydride linkage between the β-phosphate of ATP and the phosphonic acid group.

Optimization Challenges

Key challenges include avoiding hydrolysis of the anhydride bond and minimizing side reactions with the adenine ring. Successful synthesis yields a stable compound suitable for crystallographic studies, as demonstrated in its use to analyze the ATP-binding site of biotin carboxylase .

Research Applications

Enzyme Inhibition Studies

The compound acts as a non-hydrolyzable ATP analog, making it indispensable for studying ATP-dependent enzymes. For example, in biotin carboxylase (BC), it binds to the ATP-active site, stabilizing the enzyme’s “closed” conformation and revealing half-site reactivity—where one subunit adopts a catalytic state while the other remains inactive . This finding provided structural evidence for alternating site catalysis in BC, a mechanism critical for fatty acid biosynthesis .

Structural Biology

X-ray crystallography studies utilizing this compound have resolved enzyme-ligand interactions at atomic resolution. In BC, the difluorophosphonomethyl group occupies the γ-phosphate position of ATP, forming hydrogen bonds with residues like Arg292 and Glu296, which are essential for transition-state stabilization . These insights guide the design of enzyme inhibitors for antibiotic development.

Fragment-Based Drug Discovery (FBDD)

As a fragment-sized molecule, this compound exemplifies FBDD strategies. Its modest binding affinity (e.g., IC₅₀ = 21.5 μM in BC studies) allows iterative chemical modifications to enhance potency . For instance, adding hydrophobic groups to the adenine ring improved binding by 200-fold in related analogs, demonstrating its utility as a scaffold for lead optimization .

Biological and Mechanistic Insights

Stability and Reactivity

The difluorophosphonomethyl group confers three key advantages:

-

Hydrolysis Resistance: Fluorine’s electronegativity shields the anhydride bond from nucleophilic attack.

-

Steric Effects: The CF₂ group mimics the steric bulk of ATP’s γ-phosphate, ensuring accurate binding poses .

-

Electrostatic Mimicry: The P–F bonds approximate the charge distribution of phosphate groups, facilitating enzyme recognition .

Future Directions and Implications

Antibiotic Development

Biotin carboxylase, a target in bacterial fatty acid synthesis, is inhibited by this compound’s analogs . Future work could explore its efficacy against Gram-positive pathogens or link it to biotin-site binders for dual-target inhibition.

Kinase Research

The compound’s utility in studying human kinases remains untapped. Its stability and binding properties could elucidate conformational changes in oncogenic kinases like EGFR or BRAF.

Synthetic Biology

Engineered enzymes requiring non-hydrolyzable ATP analogs for in vitro systems may benefit from this compound’s tailored properties, enabling long-term structural studies or biosensor development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume